molecular formula C21H20N2O4 B11146076 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one

5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11146076
M. Wt: 364.4 g/mol
InChI Key: JFMYBNIKKRNSGV-UHFFFAOYSA-N
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Description

5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a chromenone core, a pyrazole ring, and multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a β-diketone.

    Hydroxylation and Methylation: Hydroxyl groups are introduced through selective hydroxylation reactions, and methyl groups are added via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its antioxidant properties. The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in biological systems.

Medicine

In medicine, research focuses on the compound’s anti-inflammatory and anticancer activities. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation by modulating specific signaling pathways.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one involves several molecular targets and pathways:

    Antioxidant Activity: The compound neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, through the modulation of NF-κB signaling.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer activity.

    Luteolin: A flavonoid with both antioxidant and anti-inflammatory effects.

Uniqueness

What sets 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one apart is its unique combination of a chromenone core and a pyrazole ring, which is not commonly found in other flavonoids

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C21H20N2O4/c1-10-8-17-19(11(2)12(3)21(26)27-17)20(25)18(10)16-9-15(22-23-16)13-4-6-14(24)7-5-13/h4-8,15,22,24-25H,9H2,1-3H3

InChI Key

JFMYBNIKKRNSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)O)O

Origin of Product

United States

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